

# Application Notes and Protocols for Assessing the Antioxidant Capacity of Mushroom Extracts

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

Mushrooms are a rich source of bioactive compounds with significant antioxidant properties, including phenolic compounds, flavonoids, polysaccharides, and ergothioneine.<sup>[1][2]</sup> These compounds can neutralize harmful free radicals, protecting cells from oxidative damage implicated in various diseases.<sup>[3]</sup> Accurate assessment of the antioxidant capacity of mushroom extracts is crucial for research, quality control, and the development of new functional foods and pharmaceuticals. This document provides detailed protocols for the most common *in vitro* assays used to evaluate the antioxidant capacity of mushroom extracts: DPPH, ABTS, FRAP, and ORAC assays.

## Data Presentation: Comparative Antioxidant Capacity of Mushroom Extracts

The following tables summarize quantitative data on the antioxidant capacity of various mushroom extracts as determined by different assays. These values are expressed in various units, and direct comparison between assays is not always possible. However, the data provides a comparative overview of the antioxidant potential of different mushroom species.

Table 1: Antioxidant Capacity Measured by DPPH and ABTS Assays

Mushroom Species	Extraction Solvent	DPPH Assay Results	ABTS Assay Results	Reference
Agaricus bisporus (White)	Methanol	3093.3 ± 138.2 μmol TE/100 g fw	-	[4]
Hericium erinaceus	Methanol	2248 ± 71.7 μmol TE/100 g fw	378.6 ± 20.6 μmol TE/100 g fw	[4]
Pleurotus ostreatus	Aqueous	63.20% inhibition	87.29% inhibition	[5]
Lentinula edodes	Ethanol	IC50: 519.594 mg/L	-	[6]
Ganoderma lucidum	Methanol	AEAC: 0.47	-	[3]
Phellinus rimosus	Ethyl Acetate	TEAC: 12.488 (at 0.1%)	TEAC: 4.84	[3]
Boletus edulis	Aqueous	-	1.12 μmol TE/g dw	[7]
Cantharellus cibarius	Aqueous	-	1.00 μmol TE/g dw	[7]
Boletus pinophilus	Methanol	20.23 mmol TE/g dw	69.74 mmol TE/g dw	[8]

TE: Trolox Equivalents; AEAC: Ascorbic Acid Equivalent Antioxidant Capacity; fw: fresh weight; dw: dry weight; IC50: Inhibition Concentration 50%

Table 2: Antioxidant Capacity Measured by FRAP and ORAC Assays

Mushroom Species	Extraction Solvent	FRAP Assay Results	ORAC Assay Results	Reference
Agaricus bisporus (White)	Methanol	2.3 ± 0.3 mmol FeSO <sub>4</sub> ·7H <sub>2</sub> O/100 g fw	-	[4]
Hericium erinaceus	Methanol	0.83 ± 0.2 mmol FeSO <sub>4</sub> ·7H <sub>2</sub> O/100 g fw	-	[4]
Pleurotus ostreatus	Aqueous	1.45 mM FE/100g	-	[5]
Phellinus rimosus	Ethyl Acetate	High activity	30.59 ± 1.59 µmol TE/g fw	[3]
Pleurotus florida	Methanol	-	45.65 ± 5.85 µmol TE/g fw	[3]
Chaga (Lab prepared)	Aqueous	-	1.8 µmol TE/mg	[1]
Maitake (Lab prepared)	Aqueous	-	-	[1]
Boletus pinophilus	Methanol	35.31 mmol TE/g dw	-	[8]

FE: Ferrous Equivalents; TE: Trolox Equivalents; fw: fresh weight; dw: dry weight

## Experimental Protocols

### DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.[9][10]

## Protocol:

- Preparation of DPPH Solution: Prepare a 0.25 g/L DPPH solution in methanol.[3] Adjust the absorbance of the solution to  $1.1 \pm 0.02$  at 515 nm by diluting with methanol.[4]
- Reaction Mixture: In a cuvette or microplate well, mix 150  $\mu$ L of the mushroom extract (or standard) with 2850  $\mu$ L of the DPPH working solution.[4] A blank sample should be prepared using the extraction solvent instead of the extract.
- Incubation: Incubate the mixture in the dark at room temperature for a specified time (e.g., 20 minutes to 2 hours).[3][4]
- Measurement: Measure the absorbance at 515-517 nm.[3][11]
- Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:  $\% \text{ Inhibition} = [ (A_{\text{blank}} - A_{\text{sample}}) / A_{\text{blank}} ] \times 100$ 
  - $A_{\text{blank}}$  = Absorbance of the blank
  - $A_{\text{sample}}$  = Absorbance of the sample

The results can also be expressed as Trolox Equivalents (TE) by generating a standard curve with Trolox.

## ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS $\cdot+$ ). The reduction of the blue-green ABTS $\cdot+$  is measured by the decrease in absorbance at 734 nm.[12]

## Protocol:

- Preparation of ABTS Radical Cation (ABTS $\cdot+$ ) Solution:
  - Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in water.[12]

- Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[13]
- Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with water or a suitable buffer to an absorbance of  $0.70 \pm 0.02$  at 734 nm.[13]
- Reaction Mixture: Mix a small volume of the mushroom extract or standard (e.g., 70  $\mu$ L) with a larger volume of the ABTS•+ working solution (e.g., 3 mL).[13]
- Incubation: Incubate the mixture at room temperature for a short period (e.g., 6 minutes).[13]
- Measurement: Measure the absorbance at 734 nm.[13]
- Calculation: The percentage of ABTS•+ scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalents (TE).

## FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of antioxidants to reduce the ferric-tripyridyltriazine ( $\text{Fe}^{3+}$ -TPTZ) complex to the ferrous ( $\text{Fe}^{2+}$ ) form, which has an intense blue color and can be monitored at 593 nm.[14]

Protocol:

- Preparation of FRAP Reagent:
  - Prepare the following solutions: 300 mM acetate buffer (pH 3.6), 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM  $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$  in water.[5][15]
  - Mix the acetate buffer, TPTZ solution, and  $\text{FeCl}_3$  solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.[16]
  - Warm the FRAP reagent to 37°C before use.[15]
- Reaction Mixture: Mix 100  $\mu$ L of the mushroom extract or standard with 3 mL of the FRAP reagent.[5]
- Incubation: Incubate the mixture at 37°C for a specified time (e.g., 4 to 30 minutes).[5][16]

- Measurement: Measure the absorbance at 593 nm.[15]
- Calculation: The antioxidant capacity is determined from a standard curve prepared with a known antioxidant, such as  $\text{FeSO}_4 \cdot 7\text{H}_2\text{O}$  or Trolox. Results are expressed as ferrous equivalents (FE) or Trolox equivalents (TE).

## ORAC (Oxygen Radical Absorbance Capacity) Assay

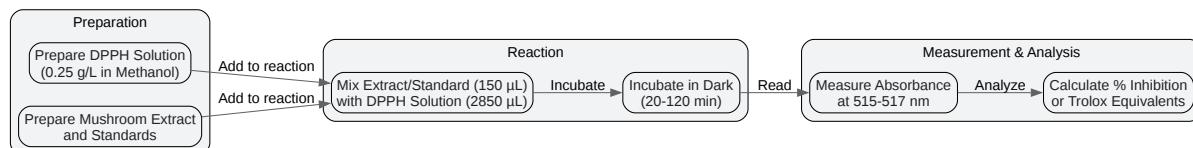
The ORAC assay measures the antioxidant's ability to protect a fluorescent probe from damage by a peroxy radical generator, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The decay of fluorescence is monitored over time.[17][18]

Protocol:

- Reagent Preparation:
  - Prepare a fluorescein working solution in 75 mM phosphate buffer (pH 7.4).[18]
  - Prepare an AAPH solution (free radical initiator) in the same buffer.[18]
  - Prepare a Trolox standard curve.
- Reaction Setup (in a 96-well microplate):
  - Add 25  $\mu\text{L}$  of the mushroom extract, standard, or blank (buffer) to each well.[19]
  - Add 150  $\mu\text{L}$  of the fluorescein working solution to all wells.[19]
  - Incubate the plate at 37°C for 30 minutes.[19]
- Initiation of Reaction: Add 25  $\mu\text{L}$  of the AAPH solution to each well to start the reaction.[19]
- Measurement: Immediately begin reading the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm every 1-5 minutes for at least 60 minutes. [19]
- Calculation: The antioxidant capacity is calculated based on the area under the fluorescence decay curve (AUC) and is expressed as Trolox Equivalents (TE).[19]

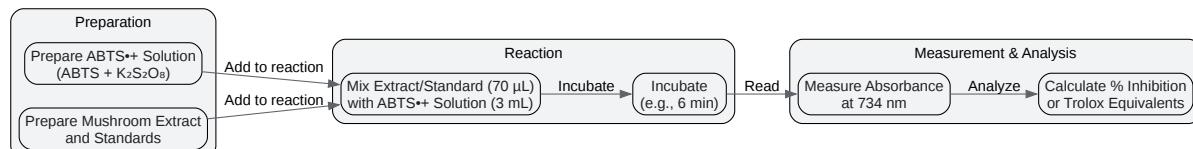
# Mandatory Visualizations

## Experimental Workflows



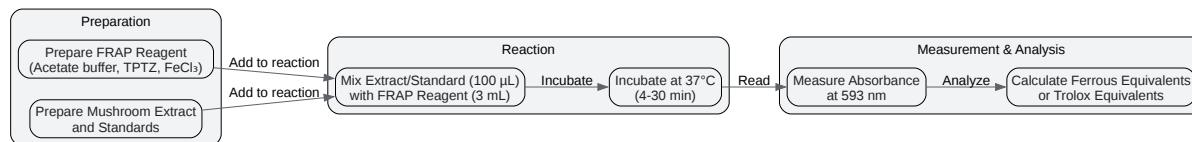
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Caption: Workflow for the DPPH radical scavenging assay.

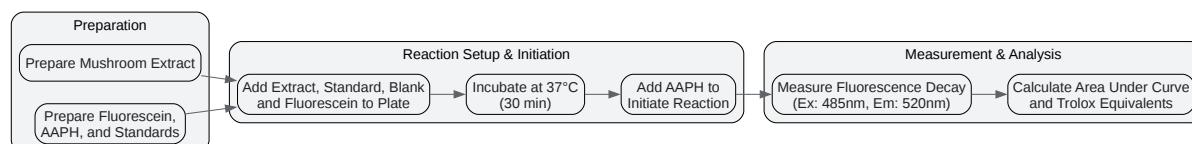


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Caption: Workflow for the ABTS radical cation decolorization assay.

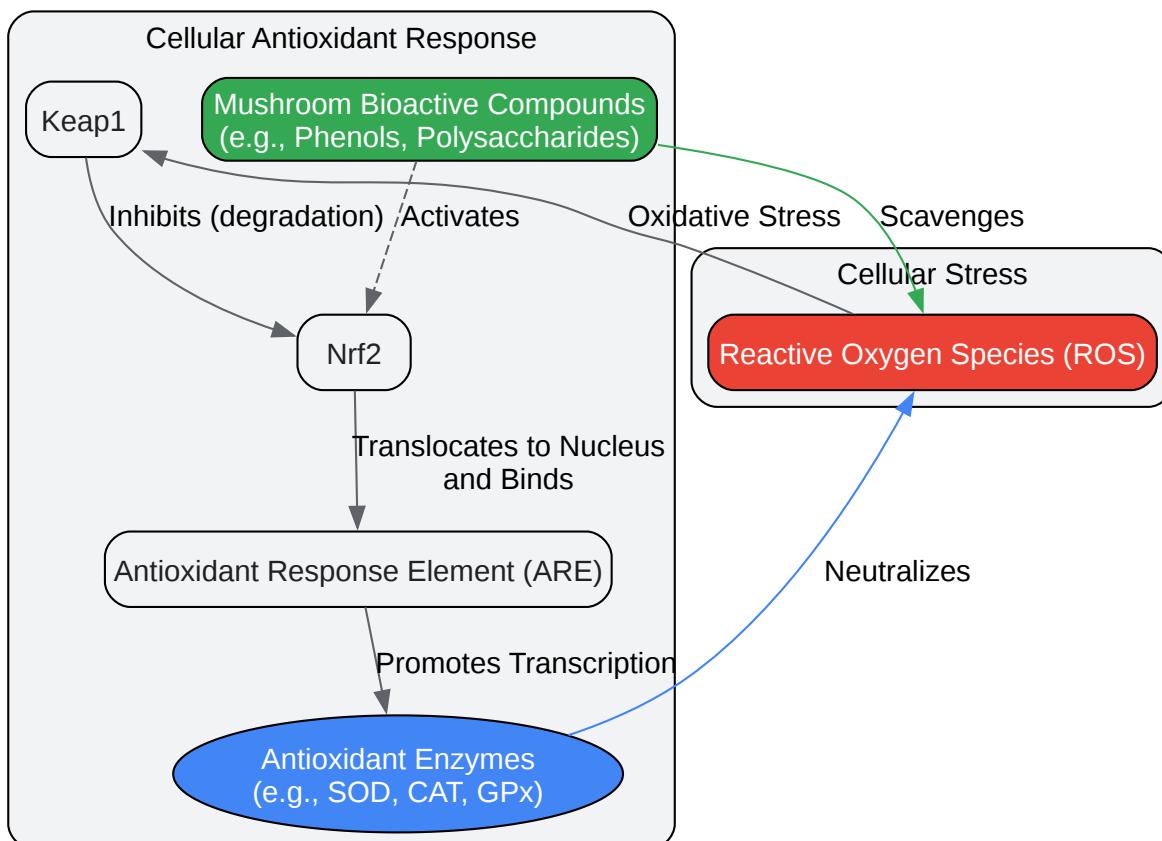
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Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.

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Caption: Workflow for the Oxygen Radical Absorbance Capacity (ORAC) assay.

## Signaling Pathway



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